molecular formula C20H28O3 B13953479 Methyl 3,5-dicyclohexyl-4-hydroxybenzoate CAS No. 55125-23-0

Methyl 3,5-dicyclohexyl-4-hydroxybenzoate

Cat. No.: B13953479
CAS No.: 55125-23-0
M. Wt: 316.4 g/mol
InChI Key: MZMTWFVMIMBDGQ-UHFFFAOYSA-N
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Description

Methyl 3,5-dicyclohexyl-4-hydroxybenzoate is an organic compound with the molecular formula C20H28O3 It is a derivative of benzoic acid, characterized by the presence of two cyclohexyl groups and a hydroxyl group on the benzene ring, along with a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3,5-dicyclohexyl-4-hydroxybenzoate typically involves the esterification of 3,5-dicyclohexyl-4-hydroxybenzoic acid with methanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3,5-dicyclohexyl-4-hydroxybenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 3,5-dicyclohexyl-4-hydroxybenzoic acid, while reduction may produce 3,5-dicyclohexyl-4-hydroxybenzyl alcohol .

Scientific Research Applications

Methyl 3,5-dicyclohexyl-4-hydroxybenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3,5-dicyclohexyl-4-hydroxybenzoate involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the cyclohexyl groups may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3,5-di-tert-butyl-4-hydroxybenzoate
  • Methyl 3,5-dichloro-4-hydroxybenzoate
  • Methyl 3,5-dimethoxy-4-hydroxybenzoate

Uniqueness

Methyl 3,5-dicyclohexyl-4-hydroxybenzoate is unique due to the presence of cyclohexyl groups, which impart distinct steric and electronic properties. These features can influence the compound’s reactivity and interactions with other molecules, making it valuable for specific applications in research and industry .

Properties

CAS No.

55125-23-0

Molecular Formula

C20H28O3

Molecular Weight

316.4 g/mol

IUPAC Name

methyl 3,5-dicyclohexyl-4-hydroxybenzoate

InChI

InChI=1S/C20H28O3/c1-23-20(22)16-12-17(14-8-4-2-5-9-14)19(21)18(13-16)15-10-6-3-7-11-15/h12-15,21H,2-11H2,1H3

InChI Key

MZMTWFVMIMBDGQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)C2CCCCC2)O)C3CCCCC3

Origin of Product

United States

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